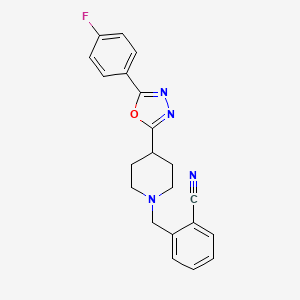
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a propionic acid backbone, with a hydrazide functional group and a nitro-benzylidene moiety
Preparation Methods
The synthesis of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide typically involves the reaction of 3-Phenyl-propionic acid with 4-nitro-benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydrazide moiety, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group, resulting in the formation of 3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out in the presence of a suitable catalyst or under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has been shown to exhibit activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways, with the aim of developing new treatments for conditions such as infections and cancer.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the design of novel compounds with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s hydrazide and nitro-benzylidene moieties play a crucial role in its biological activity. For example, the hydrazide group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. The nitro group can undergo redox reactions, generating reactive oxygen species that induce cellular damage in cancer cells.
Comparison with Similar Compounds
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide can be compared with other similar compounds, such as:
3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide: This compound is a reduction product of this compound and has an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.
3-Phenyl-propionic acid (4-chloro-benzylidene)-hydrazide: This compound has a chloro group instead of a nitro group. It shows distinct properties and applications due to the presence of the chloro substituent.
3-Phenyl-propionic acid (4-methoxy-benzylidene)-hydrazide: This compound contains a methoxy group, which imparts different electronic and steric effects compared to the nitro group. It is used in different research and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(11-8-13-4-2-1-3-5-13)18-17-12-14-6-9-15(10-7-14)19(21)22/h1-7,9-10,12H,8,11H2,(H,18,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWNXMRMLCQKDU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
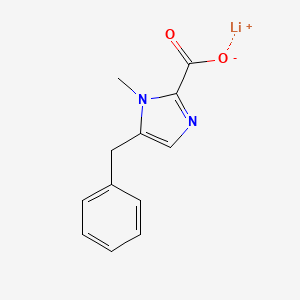
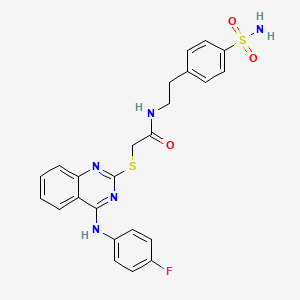
![4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride](/img/structure/B2431054.png)
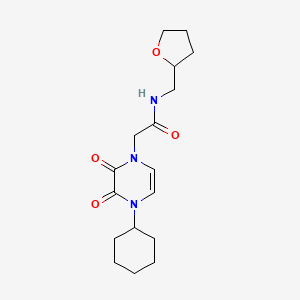
![1-(2-Ethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2431056.png)

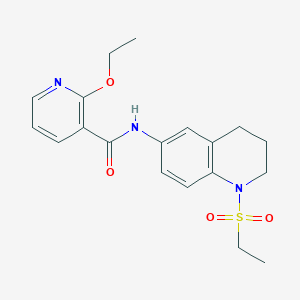
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2431063.png)
![1-(4-Methoxyphenethyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2431066.png)

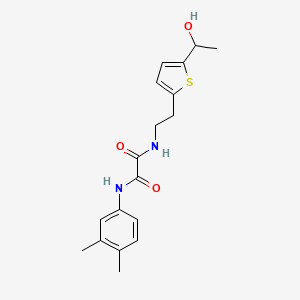
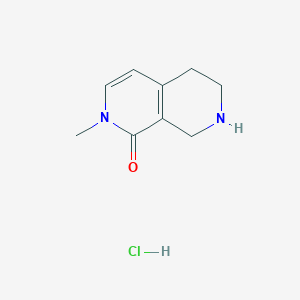
![[(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2431074.png)
